

Balovaptan: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1A receptor that has been investigated for its potential therapeutic effects in neurological disorders.[1] This technical guide provides a comprehensive overview of **Balovaptan**'s chemical structure, physicochemical and pharmacological properties, and its mechanism of action. The information is presented to support further research and development efforts in this area.

Chemical Structure and Identifiers

Balovaptan is a complex heterocyclic molecule with the systematic IUPAC name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[2][3][4]triazolo[4,3-a][2]benzodiazepine.



Identifier	Value
IUPAC Name	8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-triazolo[4,3-a]benzodiazepine
SMILES	CN1CC2=NN=C([C@H]3CCINVALID-LINK OC3=CC=CC=N3)N2C2=C(C1)C=C(CI)C=C2
CAS Number	1228088-30-9
Chemical Formula	C22H24CIN5O
Molecular Weight	409.92 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of **Balovaptan** is provided below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Source
Boiling Point (Predicted)	597.0 ± 60.0 °C	ChemicalBook
Density (Predicted)	1.39 ± 0.1 g/cm ³	ChemicalBook
pKa (Strongest Basic)	3.84	DrugBank Online
Solubility	DMSO: 62.5 mg/mL (152.47 mM)	TargetMol
Bioavailability	High (103-116%)	PubMed

Pharmacological Properties

Balovaptan is a potent and selective antagonist of the vasopressin V1A receptor. Its pharmacological profile is characterized by high binding affinity and selectivity.



Parameter	Value	Species
Ki for V1a Receptor	1 nM	Human
Ki for V1a Receptor	39 nM	Mouse
Selectivity	>30,000-fold for hV1a over hV2 receptors	Human
Selectivity	9,891-fold for hV1a over hOTR (human oxytocin receptor)	Human

Pharmacokinetics

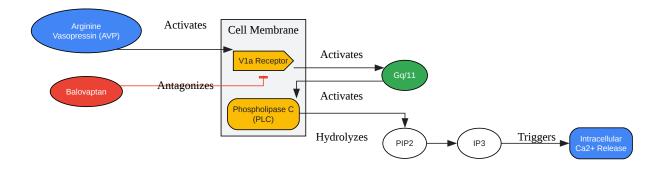
Pharmacokinetic studies in healthy adults have demonstrated that **Balovaptan** has a profile suitable for once-daily oral administration.

Parameter	Value	Condition
Administration	Oral	-
Absorption	Rapid	-
Tmax (Time to Peak Plasma Concentration)	~3 hours	Single dose
Half-life (t½)	45-47 hours	Steady-state
Metabolism	Primarily by CYP3A4	-
Effect of Food	No relevant effect on exposure	-
Cmax (Maximum Plasma Concentration)	8 ng/mL	1.5 mg dose
Cmax (Maximum Plasma Concentration)	20 ng/mL	4 mg dose
Cmax (Maximum Plasma Concentration)	60 ng/mL	10 mg dose



Mechanism of Action and Signaling Pathway

Balovaptan functions as a competitive antagonist at the vasopressin V1A receptor, a G protein-coupled receptor (GPCR). The V1A receptor is primarily coupled to the Gq/11 family of G proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A receptor activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). **Balovaptan** blocks the initial step of this cascade by preventing AVP from binding to the V1A receptor, thereby inhibiting the downstream signaling pathway.



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Balovaptan's Antagonistic Action on the V1a Receptor Signaling Pathway.

Experimental Protocols Synthesis of Balovaptan

The synthesis of **Balovaptan** has been described in the literature. A key step in the formation of the triazolobenzodiazepine core involves the cyclocondensation of a thiolactam intermediate with a hydrazide. The detailed synthetic route is outlined in the Journal of Medicinal Chemistry, 2020, 63, 1511–1525.

Radioligand Binding Assay for V1a Receptor

This assay is used to determine the binding affinity of **Balovaptan** for the V1a receptor.



Objective: To determine the inhibitory constant (Ki) of **Balovaptan**.

Materials:

- Cell membranes expressing the human V1a receptor (e.g., from HEK-293 cells).
- Radioligand: [125]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2.
- Unlabeled competitor: **Balovaptan** at various concentrations.
- Non-specific binding control: A high concentration of an unlabeled V1a receptor ligand (e.g., [Arg8]vasopressin).
- Assay buffer: Modified Tris-HCl buffer, pH 7.4.
- Filtration apparatus.
- Scintillation counter.

Methodology:

- Incubation: A fixed amount of cell membrane preparation is incubated with the radioligand and varying concentrations of **Balovaptan**. The incubation is typically carried out at 25°C for 120 minutes.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **Balovaptan** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay



This functional assay measures the ability of **Balovaptan** to block AVP-induced intracellular calcium mobilization.

Objective: To assess the antagonistic activity of **Balovaptan** on V1a receptor-mediated signaling.

Materials:

- Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- · Arginine Vasopressin (AVP) as the agonist.
- **Balovaptan** as the antagonist.
- · Assay buffer.
- A fluorescence plate reader capable of kinetic measurements.

Methodology:

- Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in assay buffer.
- Compound Addition: The plate is placed in a fluorescence plate reader. **Balovaptan** at various concentrations is added to the wells, followed by a short incubation period.
- Agonist Stimulation: A fixed concentration of AVP is added to the wells to stimulate the V1a receptor.
- Signal Detection: The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence indicates a rise in intracellular calcium.



 Data Analysis: The ability of Balovaptan to inhibit the AVP-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

Balovaptan is a well-characterized selective vasopressin V1A receptor antagonist with high oral bioavailability and a pharmacokinetic profile that supports once-daily dosing. Its mechanism of action through the inhibition of the Gq/11-PLC signaling pathway is well-understood. The provided chemical, physical, and pharmacological data, along with the experimental protocols, offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of **Balovaptan** and related compounds.

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